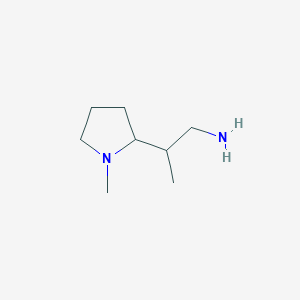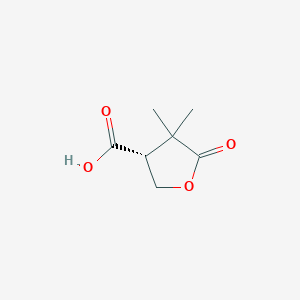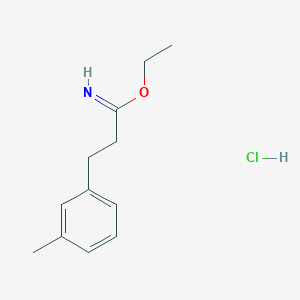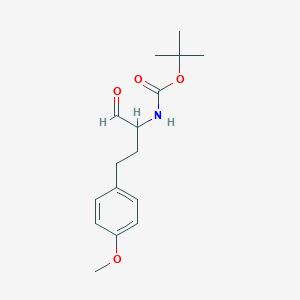
2-(1-Methylpyrrolidin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpyrrolidin-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)propan-1-amine typically involves the reaction of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester with other reagents under specific conditions. One common method involves the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound dihydrochloride in bulk quantities, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine .
Aplicaciones Científicas De Investigación
2-(1-Methylpyrrolidin-2-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as a probe within microfluidic chips for electrochemiluminescence detection.
Industry: Utilized in the production of electronic cigarette products and other consumer goods.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and stereochemistry. This enables the compound to bind to enantioselective proteins and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered nitrogen-containing ring.
Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-(1-Methylpyrrolidin-2-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of a methyl group at the first position of the pyrrolidine ring. This structural feature enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-(1-methylpyrrolidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-7(6-9)8-4-3-5-10(8)2/h7-8H,3-6,9H2,1-2H3 |
Clave InChI |
BDFFLNPSIJVLES-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)






![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)

![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
